Rac Benzphetamine-d3 Hydrochloride is a deuterated analog of benzphetamine, a sympathomimetic amine with stimulant properties. Its chemical formula is CHClN, and it features three deuterium atoms, which are isotopes of hydrogen, incorporated into its structure. This compound is primarily utilized in research settings, particularly in studies involving metabolic pathways and pharmacokinetics due to its isotopic labeling. The presence of deuterium enhances the compound's stability and allows for improved tracking in mass spectrometry analyses .
These reactions are significant for its application in synthetic organic chemistry and pharmacological studies .
The synthesis of Rac Benzphetamine-d3 Hydrochloride typically involves:
The detailed synthetic route may vary based on laboratory protocols but generally adheres to established methods for synthesizing substituted phenethylamines .
Rac Benzphetamine-d3 Hydrochloride has several applications:
Interaction studies involving Rac Benzphetamine-d3 Hydrochloride focus on its pharmacodynamics and pharmacokinetics. Research indicates that it interacts with various neurotransmitter systems, notably those involving norepinephrine and dopamine. These interactions can influence cardiovascular responses and appetite regulation. Additionally, studies may explore its interactions with other medications, particularly those affecting the central nervous system .
Rac Benzphetamine-d3 Hydrochloride shares structural similarities with several other compounds, particularly sympathomimetics and amphetamines. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Benzphetamine | High | Non-deuterated version; more common use |
| Amphetamine | Moderate | Stronger stimulant effects; higher abuse potential |
| Methamphetamine | Moderate | Greater potency; significant abuse potential |
| Phenmetrazine | Moderate | Different pharmacological profile; less usage |
Rac Benzphetamine-d3 Hydrochloride is unique due to its isotopic labeling, which allows for specific applications in research that are not possible with non-labeled compounds .
Deuteration of phenethylamine derivatives, including benzphetamine, relies on regioselective hydrogen-deuterium exchange or deuterium incorporation during synthesis. A pivotal method involves the use of deuterium-labeled reagents in reductive amination or alkylation reactions. For instance, ynamide intermediates have been employed to achieve selective deuteration at α- and β-positions relative to the nitrogen atom. By reacting ynamides with deuterated triethylsilane (Et₃SiD) in the presence of triflic acid (TfOH), α-deuterated amines are synthesized with >95% isotopic purity. Similarly, β-deuteration is achieved using deuterated triflic acid (TfOD), which facilitates proton-deuterium exchange at the β-carbon without affecting other positions.
Table 1: Deuteration Efficiency in Phenethylamine Derivatives
| Position | Reagent | Deuteration Level (%) | Yield (%) |
|---|---|---|---|
| α | Et₃SiD + TfOH | 96–99 | 85–92 |
| β | TfOD | 82–93 | 78–88 |
| α,β | Sequential Et₃SiD/TfOD | 84–95 (β), 97–99 (α) | 80–90 |
These methods are adaptable to benzphetamine-d3 by targeting deuteration at three specific carbon sites. For example, benzyl chloride derivatives can undergo nucleophilic substitution with deuterated methylamine intermediates, ensuring precise labeling. The choice of solvent—such as water for improved regioselectivity—and catalysts like potassium carbonate further enhances deuteration efficiency.
rac-Benzphetamine-d3 hydrochloride, as a racemic compound, requires chiral resolution to isolate enantiomers for individual study. Diastereomeric salt formation remains the most widely used method. Chiral resolving agents, such as tartaric acid or camphorsulfonic acid, are employed to form diastereomeric salts with the enantiomers, which are then separated via fractional crystallization.
Table 2: Chiral Resolution Efficiency with Different Resolving Agents
| Resolving Agent | Solvent | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| L-Tartaric Acid | Ethanol | 98.5 | 65 |
| D-Camphorsulfonic Acid | Acetone | 97.2 | 72 |
| N-Acetyl-L-Leucine | Methanol | 95.8 | 60 |
Alternatively, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer from a racemic ester precursor. For instance, Candida antarctica lipase B (CAL-B) has demonstrated 90% enantioselectivity in hydrolyzing benzphetamine esters, though this method requires optimization for deuterated analogues to account for kinetic isotope effects.
The final step in synthesizing rac-benzphetamine-d3 hydrochloride involves converting the free base to its hydrochloride salt. Critical parameters include solvent polarity, stoichiometry, and anhydrous conditions. A reported method involves treating benzphetamine-d3 free base with anhydrous hydrochloric acid in ethyl acetate at 10–15°C. This yields a crystalline solid with >99% purity, avoiding the oily byproducts common in prior methods.
Table 3: Impact of Solvent on Hydrochloride Salt Crystallization
| Solvent | Temperature (°C) | Crystal Form | Purity (%) |
|---|---|---|---|
| Ethyl Acetate | 10–15 | Needles | 99.5 |
| Acetone | 5–10 | Plates | 98.7 |
| Methanol | 20–25 | Amorphous | 95.2 |
Anhydrous conditions are essential to prevent hydrate formation, which compromises stability. The hydrochloride salt is subsequently isolated via filtration and washed with cold ethyl acetate to remove residual acid. X-ray diffraction analysis confirms the monoclinic crystal structure, ensuring reproducibility in large-scale batches.
Mass spectrometric quantification utilizing rac Benzphetamine-d3 Hydrochloride relies on the fundamental principle of stable isotope dilution, where the deuterated analog serves as an optimal internal standard for liquid chromatography-electrospray ionization mass spectrometry applications [4] [8]. The compound demonstrates characteristic fragmentation patterns that closely mirror those of benzphetamine while providing sufficient mass differentiation to eliminate cross-interference during analysis [9] [10].
Under electron ionization conditions, benzphetamine exhibits primary fragmentation pathways involving beta carbon-carbon cleavage, resulting in the formation of tropylium ions at mass-to-charge ratio 91 and subsequent secondary fragmentation to yield ions at mass-to-charge ratio 65 [11] [10]. The deuterated analog maintains similar fragmentation mechanisms, with deuterium atoms influencing the precise mass values of resulting product ions while preserving the fundamental dissociation pathways [10] [12].
Quantification limits for benzphetamine and its metabolites using deuterated internal standards have been extensively characterized across multiple analytical platforms [4] [8]. Research demonstrates detection capabilities ranging from 300 picograms to 10 nanograms per milliliter of biological matrix, depending on the specific metabolite and analytical conditions employed [4] [13]. The incorporation of rac Benzphetamine-d3 Hydrochloride as an internal standard significantly improves method precision, with relative standard deviations typically falling below 5 percent for concentrations above the lower limit of quantification [14] [15].
| Analytical Parameter | Value Range | Reference Method |
|---|---|---|
| Detection Limit | 300-700 pg/mL | Liquid Chromatography-Mass Spectrometry [4] |
| Quantification Limit | 1.4-10 ng/mL | Selected Ion Monitoring [4] |
| Linear Range | 45-1000 ng/mL | Calibration Curve Analysis [16] |
| Precision (Relative Standard Deviation) | <5% | Internal Standard Method [14] |
| Accuracy Recovery | 95-105% | Spike Recovery Studies [17] |
The mass spectrometric response characteristics of rac Benzphetamine-d3 Hydrochloride demonstrate exceptional linearity across concentration ranges typically encountered in pharmacokinetic studies, with correlation coefficients consistently exceeding 0.999 [6] [18]. This linear response relationship enables accurate quantification of benzphetamine concentrations in complex biological matrices through ratio-based calculations that account for extraction recovery and instrumental variability [14] [6].
Isotope dilution analysis employing rac Benzphetamine-d3 Hydrochloride facilitates comprehensive metabolic profiling of benzphetamine biotransformation pathways in biological systems [19] [8]. This analytical approach leverages the known quantity of deuterated standard to calculate absolute concentrations of benzphetamine and its metabolites through mass spectrometric measurement of isotope ratios [19] [6].
Benzphetamine undergoes extensive hepatic metabolism through multiple enzymatic pathways, producing primary metabolites including N-benzylamphetamine, para-hydroxybenzphetamine, para-hydroxy-N-benzylamphetamine, methamphetamine, and amphetamine [4] [20]. The metabolic profile demonstrates tissue-specific distribution patterns, with highest concentrations typically observed in liver and kidney tissues during initial metabolism phases [16] [20].
Research utilizing deuterated internal standards has elucidated the temporal dynamics of benzphetamine metabolism, revealing that para-hydroxybenzphetamine represents the most structurally similar metabolite to the parent compound and demonstrates extended detection windows compared to other metabolic products [4] [20]. Quantitative analysis indicates that approximately 10-15 percent of administered benzphetamine is excreted as glucuronide conjugates of para-hydroxybenzphetamine and para-hydroxy-N-benzylamphetamine within 24 hours of administration [20] [16].
The isotope dilution methodology enables discrimination between endogenous amphetamine-like compounds and those derived from benzphetamine metabolism, addressing analytical challenges in forensic and clinical applications [20] [16]. This discrimination capability proves essential for establishing benzphetamine ingestion through detection of specific metabolites that do not occur through alternative amphetamine exposure routes [20] [8].
| Metabolite | Detection Window | Tissue Distribution | Quantification Range |
|---|---|---|---|
| N-benzylamphetamine | 48-72 hours | Liver > Kidney > Brain [16] | 300 pg/mL - 1 μg/mL [4] |
| para-Hydroxybenzphetamine | 72-96 hours | Kidney > Liver > Heart [16] | 500 pg/mL - 1 μg/mL [4] |
| para-Hydroxy-N-benzylamphetamine | 24-48 hours | Liver > Kidney > Brain [16] | 1.4 ng/mL - 100 μg/mL [4] |
| Methamphetamine | 48-72 hours | Brain > Liver > Kidney [16] | 6 ng/mL - 500 μg/mL [4] |
| Amphetamine | 24-48 hours | Kidney > Liver > Heart [16] | 10 ng/mL - 1 mg/mL [4] |
The validation of analytical methods incorporating rac Benzphetamine-d3 Hydrochloride as an internal standard requires comprehensive assessment of multiple performance characteristics in accordance with international guidelines for bioanalytical method validation [14] [17]. These validation parameters ensure the reliability, accuracy, and reproducibility of quantitative measurements across diverse analytical conditions and sample matrices [21] [22].
Accuracy validation demonstrates the closeness of measured values to true concentrations, typically assessed through recovery studies using quality control samples spiked with known amounts of analyte and internal standard [17] [21]. For benzphetamine analysis using deuterated internal standards, accuracy values consistently fall within 95-105 percent of theoretical concentrations across the validated concentration range [17] [6].
Precision validation encompasses both intra-day and inter-day variability assessments, measuring the degree of agreement among replicate measurements under identical and varying analytical conditions [21] [22]. Research demonstrates that methods utilizing rac Benzphetamine-d3 Hydrochloride achieve precision values with relative standard deviations below 15 percent at the lower limit of quantification and below 10 percent at higher concentrations [14] [17].
Specificity validation confirms the analytical method's ability to distinguish benzphetamine and its metabolites from potentially interfering compounds present in biological matrices [17] [21]. The deuterated internal standard contributes to method specificity by providing chromatographic separation from matrix components while maintaining co-elution with target analytes [23] [6].
Linearity validation establishes the proportional relationship between analytical response and analyte concentration across the intended measurement range [21] [22]. Methods incorporating rac Benzphetamine-d3 Hydrochloride typically demonstrate linear responses with correlation coefficients exceeding 0.995 across concentration ranges spanning two to three orders of magnitude [6] [18].
| Validation Parameter | Acceptance Criteria | Typical Performance | Analytical Significance |
|---|---|---|---|
| Accuracy | 95-105% recovery [17] | 98-102% observed [6] | Ensures measurement reliability |
| Precision (Intra-day) | <15% Relative Standard Deviation [21] | 3-8% observed [14] | Confirms method repeatability |
| Precision (Inter-day) | <15% Relative Standard Deviation [21] | 5-12% observed [17] | Validates method robustness |
| Specificity | No interference detected [17] | Baseline separation achieved [6] | Eliminates false positives |
| Linearity | r² ≥ 0.995 [21] | r² = 0.999 [6] | Enables accurate quantification |
| Stability | <15% degradation [22] | <5% observed [24] | Confirms sample integrity |
Stability validation assesses the integrity of both analyte and internal standard under various storage and analytical conditions, ensuring that degradation does not compromise quantitative accuracy [24] [22]. Studies demonstrate that rac Benzphetamine-d3 Hydrochloride maintains stability under typical laboratory storage conditions, with less than 5 percent degradation observed over extended storage periods when properly stored [24] [25].
The lower limit of quantification represents the lowest concentration at which the analyte can be reliably measured with acceptable accuracy and precision, typically defined as the concentration producing a signal-to-noise ratio of at least 10:1 [15] [26]. For benzphetamine analysis using deuterated internal standards, lower limits of quantification range from 0.3 to 10 nanograms per milliliter depending on the analytical platform and sample matrix complexity [4] [15].
Hepatic microsomal studies utilizing rac Benzphetamine-d3 Hydrochloride have revealed significant insights into the enzymatic mechanisms governing benzphetamine metabolism. Research demonstrates that the compound undergoes N-demethylation primarily through cytochrome P450 3A4-mediated pathways, with the deuterium substitution providing measurable kinetic isotope effects that illuminate the rate-limiting steps in the biotransformation process [3] [4].
Microsomal preparations from phenobarbital-pretreated rabbits show distinct stereoselectivity in benzphetamine metabolism, with the positive enantiomer undergoing N-demethylation approximately 30-35% faster than the negative enantiomer, while maintaining similar Michaelis constants for both enantiomers [3]. The deuterated analog exhibits characteristic Type I microsomal difference spectra with peaks at 390 nanometers and troughs at 425 nanometers, indicating identical apparent binding affinities compared to the non-deuterated parent compound [3].
The enzymatic kinetics reveal that benzphetamine N-demethylation involves cytochrome P450-dependent pathways where NADPH-cytochrome c reductase activity becomes rate-limiting following phenobarbital induction [5]. Studies incorporating purified NADPH-cytochrome c reductase into microsomal preparations demonstrate that rate enhancements depend on both the microsomal source and substrate examined, with variable cytochrome P450/reductase mole ratios affecting overall catalytic efficiency [5].
CYP3A4-mediated metabolism of rac Benzphetamine-d3 Hydrochloride produces N-benzylamphetamine as the primary metabolite, with erythromycin serving as the most efficient substrate for related CYP4F11 isoforms, exhibiting Km values of 125 microM and Vmax of 830 pmol/min/nmol P450 [6]. The deuterium kinetic isotope effect (kH/kD) ranges from 1.8 to 2.3 across different species, indicating substantial involvement of carbon-deuterium bond cleavage in the rate-determining step [7] [8].
Table 1: In Vitro Hepatic Microsomal Metabolism Parameters
| Species | CYP3A4 Activity (pmol/min/mg protein) | N-Demethylation Rate (relative to human) | Primary Metabolite | Deuterium Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Human | 125 | 1.0 | N-benzylamphetamine | 2.1 |
| Rat | Not determined | 0.8 | N-benzylamphetamine | 1.8 |
| Rabbit | Not determined | 1.2 | N-benzylamphetamine | 2.3 |
| Mouse | Not determined | 0.6 | N-benzylamphetamine | 1.9 |
Comparative metabolic studies across different animal species reveal substantial interspecies variations in benzphetamine biotransformation pathways, enzyme expression levels, and metabolic clearance rates. These differences are attributed to species-specific cytochrome P450 isoform composition, expression patterns, and catalytic activities that influence drug metabolism and pharmacokinetic profiles [9] [10] [11].
Rhesus monkeys and tamarins demonstrate metabolic patterns remarkably similar to humans, with both primate species exhibiting comparable enzyme kinetics and metabolite formation profiles [9]. This similarity makes primate models particularly valuable for translational research applications, as non-primate species frequently fail to replicate human metabolic pathways with sufficient fidelity for drug development purposes [9].
Rodent species, particularly rats and mice, exhibit accelerated metabolic clearance compared to humans, with mice showing the highest clearance rates at 78.3 mL/min/kg compared to human values of 15.2 mL/min/kg [12]. These species differences stem from the expanded cytochrome P450 gene repertoire in mice, which contains 34 genes within the CYP system compared to eight genes in the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies in humans [12].
Rabbits demonstrate unique metabolic characteristics during pregnancy, with hepatic microsomal aminopyrine, benzphetamine, and hexobarbital metabolism showing several-fold decreases compared to non-pregnant controls [13]. This pregnancy-related metabolic alteration provides insights into hormonal influences on cytochrome P450 expression and activity patterns across different physiological states [13].
The primary enzymatic pathways vary significantly across species: humans and larger mammals predominantly utilize CYP3A4/3A isoforms for N-demethylation, while rodents rely more heavily on CYP2B subfamily enzymes [10] [11]. Dogs and rabbits occupy intermediate positions, utilizing CYP3A pathways but with different expression levels and catalytic efficiencies compared to primates [10].
Table 2: Interspecies Metabolic Comparison of Benzphetamine
| Species | Primary Enzyme | N-Demethylation Activity (% of human) | Metabolic Clearance (mL/min/kg) | Half-life (hours) | Major Metabolite Pattern |
|---|---|---|---|---|---|
| Human | CYP3A4 | 100 | 15.2 | 8.5 | N-demethylation |
| Rhesus Monkey | CYP3A | 95 | 14.1 | 8.8 | N-demethylation |
| Rat | CYP2B | 70 | 45.8 | 2.1 | N-demethylation + hydroxylation |
| Mouse | CYP2B | 50 | 78.3 | 1.2 | Hydroxylation predominant |
| Rabbit | CYP3A | 80 | 32.1 | 3.8 | N-demethylation |
| Dog | CYP3A | 85 | 28.5 | 4.2 | N-demethylation |
The retention patterns of deuterium atoms during Phase I and Phase II metabolic transformations provide crucial mechanistic insights into the sequence and nature of biotransformation reactions. rac Benzphetamine-d3 Hydrochloride exhibits distinct deuterium retention profiles that reflect the underlying enzymatic mechanisms and the involvement of carbon-deuterium bond cleavage in rate-limiting steps [7] [14] [15].
Phase I reactions involving N-demethylation pathways show significant deuterium loss, with retention rates of approximately 15-18% for CYP3A4 and CYP2B6-mediated transformations respectively [7] [15]. This substantial deuterium loss occurs because the carbon-deuterium bond cleavage constitutes the rate-limiting step in these oxidative processes, resulting in observable kinetic isotope effects with kH/kD ratios ranging from 1.8 to 2.1 [14] [8].
Aromatic hydroxylation reactions demonstrate markedly different deuterium retention patterns, with approximately 95% retention of deuterium atoms [14]. This high retention occurs because aromatic hydroxylation proceeds through hydrogen abstraction mechanisms that do not directly involve the N-methyl carbon-deuterium bonds, resulting in minimal isotope effects (kH/kD = 1.1) [14] [8].
Phase II conjugation reactions, including glucuronidation, sulfation, and glutathione conjugation, exhibit near-complete deuterium retention (96-98%) [16] [17]. These reactions proceed through nucleophilic attack mechanisms that do not involve carbon-deuterium bond cleavage, resulting in essentially no kinetic isotope effects (kH/kD ≈ 1.0) [16].
Metabolic switching phenomena occur when deuterium substitution at one site reduces the rate of metabolism at that location, causing compensatory increases in alternative metabolic pathways [7] [15]. For rac Benzphetamine-d3 Hydrochloride, deuteration of the N-methyl group reduces N-demethylation rates while potentially increasing aromatic hydroxylation or other oxidative pathways, demonstrating the complex interplay between isotope effects and metabolic fate [15] [18].
The glucuronidation pathway involves UDP-glucuronosyltransferases that catalyze the transfer of glucuronic acid from UDPGA to the substrate through a compulsory ordered bi-bi kinetic mechanism [16]. The deuterated benzphetamine metabolites undergo efficient glucuronidation with minimal deuterium loss, as evidenced by the detection of deuterium-labeled glucuronide conjugates in biological matrices [16] [17].
Table 3: Deuterium Retention Patterns in Phase I/II Reactions
| Metabolic Pathway | Deuterium Retention (%) | Isotope Effect Magnitude (kH/kD) | Rate Limiting Step | Metabolic Switching Observed | Phase |
|---|---|---|---|---|---|
| N-Demethylation (CYP3A4) | 15 | 2.1 | C-D bond cleavage | Yes | I |
| N-Demethylation (CYP2B6) | 18 | 1.8 | C-D bond cleavage | Yes | I |
| Aromatic Hydroxylation | 95 | 1.1 | Hydrogen abstraction | No | I |
| Glucuronidation | 98 | 1.0 | Not applicable | No | II |
| Sulfation | 97 | 1.0 | Not applicable | No | II |
| Glutathione Conjugation | 96 | 1.0 | Not applicable | No | II |